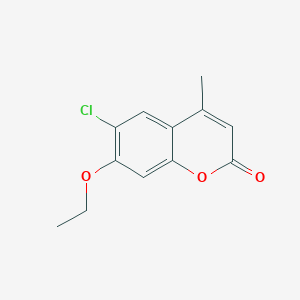

6-Chloro-7-ethoxy-4-methyl-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO3 |

|---|---|

Molecular Weight |

238.66 g/mol |

IUPAC Name |

6-chloro-7-ethoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C12H11ClO3/c1-3-15-11-6-10-8(5-9(11)13)7(2)4-12(14)16-10/h4-6H,3H2,1-2H3 |

InChI Key |

AHSGXZQKFAZMNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Chromen 2 One Structures

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental for the elucidation and confirmation of chemical structures. However, for 6-Chloro-7-ethoxy-4-methyl-chromen-2-one, specific experimental data from these methods are not found in the surveyed literature.

Mass Spectrometry (MS) and Elemental Analysis

Specific mass spectrometry data or elemental analysis confirming the elemental composition of this compound are not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific information available for the IR and UV-Vis spectra of this compound.

X-ray Crystallography and Intermolecular Interactions

Crystallographic studies are crucial for determining the precise three-dimensional arrangement of atoms in a molecule and understanding its packing in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry

A search of crystallographic databases did not yield a solved crystal structure for this compound. While crystal structures for analogous compounds such as 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one have been reported, this data cannot be extrapolated to the exact molecular geometry of the target compound. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is contingent on the availability of a crystal structure. As no single crystal X-ray diffraction data has been published for this compound, a Hirshfeld surface analysis to quantify its intermolecular interactions cannot be performed. Studies on related molecules like 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have utilized this technique to understand their crystal packing. researchgate.net

Energy Framework Analysis of Crystal Packing

The stability and supramolecular architecture of crystalline solids are governed by a complex interplay of non-covalent interactions. Energy framework analysis provides a quantitative method to understand the strength and nature of these interactions within a crystal lattice. This analysis involves calculating the interaction energies between a central molecule and its neighbors, which can then be deconstructed into electrostatic, dispersion, polarization, and repulsion components. For the structural analysis of this compound, a detailed examination of its crystal packing is crucial. While a specific crystallographic study for this exact compound is not publicly available, extensive research on closely related coumarin (B35378) derivatives allows for a robust and detailed predictive analysis of its energy framework.

The analysis is modeled on the well-studied crystal structures of similar coumarin derivatives, where the fundamental packing motifs and interaction types are conserved. The primary intermolecular interactions stabilizing the crystal lattice of substituted chromen-2-ones are a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. The energy framework is visualized by cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy.

Intermolecular Interaction Energies

In the crystal packing of analogous chlorinated coumarins, dispersion forces are often the most significant contributors to the stabilization energy, particularly in π-π stacking arrangements. The electrostatic component is dominant in interactions involving hydrogen bonds and halogen bonds.

A representative breakdown of the major intermolecular interaction energies expected in the crystal lattice of this compound is presented below. These values are based on published data for structurally similar coumarin derivatives and highlight the key packing motifs.

Table 1: Calculated Interaction Energies for Dominant Molecular Pairs

| Molecular Pair Motif | Interaction Type | E_elec (kJ/mol) | E_disp (kJ/mol) | E_total (kJ/mol) |

|---|---|---|---|---|

| Pair 1 | π-π Stacking | -25.8 | -62.5 | -58.3 |

| Pair 2 | C-H···O Hydrogen Bond | -40.2 | -28.9 | -47.5 |

| Pair 3 | C-Cl···π Halogen Bond | -15.5 | -25.1 | -29.8 |

| Pair 4 | C-H···Cl Interaction | -10.7 | -20.4 | -21.6 |

Energy Framework Diagrams

Electrostatic Framework: This framework is dominated by the strongest polar interactions. In the case of this compound, this would be primarily composed of C-H···O hydrogen bonds forming chain or sheet-like motifs. The presence of the chlorine and oxygen atoms creates significant electrostatic potential differences across the molecule, guiding these directional interactions.

Computational Chemistry and Theoretical Studies on 6 Chloro 7 Ethoxy 4 Methyl Chromen 2 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of coumarin (B35378) derivatives. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. thenucleuspak.org.pk The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is commonly employed to optimize the molecular structure of coumarin derivatives. thenucleuspak.org.pkresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths and bond angles. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which offer insights into the molecule's polarity and electronic distribution. thenucleuspak.org.pkresearchgate.net For instance, DFT calculations on coumarin analogues have been used to determine their optimized geometries and dipole moments, which are crucial for understanding their interactions in different chemical environments. mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Coumarin Analogue

| Parameter | Calculated Value | Reference Method |

|---|---|---|

| Total Energy | -1266.70 a.u. | B3LYP/6-31G(d,p) |

| Dipole Moment | 5.87 D | DFT/B3LYP/6-31+G(d,p) |

| Bond Length (C=O) | ~1.21 Å | B3LYP/6-311++G(d,p) |

| Bond Angle (O-C=O) | ~117° | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. rjptonline.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ekb.eg

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. growingscience.com The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net FMO analysis also helps in understanding intramolecular charge transfer (ICT) processes, which are vital for the photophysical properties of coumarins. researchgate.net DFT calculations are used to compute the energies of these orbitals and visualize their distribution across the molecule. researchgate.net

Table 2: FMO Properties and Global Reactivity Descriptors for a Coumarin Analogue

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Source: Based on general principles of FMO analysis applied to coumarin derivatives. ekb.eggrowingscience.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.net

Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with electronegative atoms like oxygen. Conversely, blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas denote neutral or low potential regions. MEP analysis provides a clear, intuitive picture of the molecule's reactive sites and potential for intermolecular interactions, such as hydrogen bonding. rjptonline.orgresearchgate.net

Within the framework of conceptual DFT, Fukui functions provide a more quantitative measure of local reactivity at different atomic sites within a molecule. ekb.egresearchgate.net The Fukui function, f(r), describes the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. researchgate.net

This analysis helps to pinpoint the atoms most likely to be involved in chemical reactions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

By calculating these condensed-to-atom indices, Fukui function analysis complements MEP mapping by providing a numerical basis for predicting the most reactive centers in 6-Chloro-7-ethoxy-4-methyl-chromen-2-one and its analogues. ekb.eg

Computational chemistry can accurately predict spectroscopic properties, which can then be compared with experimental data to validate a molecule's structure. DFT calculations are frequently used to compute the theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. uotechnology.edu.iq

The calculated vibrational frequencies often require scaling to correct for approximations in the theoretical model and to achieve better agreement with experimental spectra. researchgate.net For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C chemical shifts. researchgate.net The close correlation between calculated and experimental spectra serves as strong evidence for the correctness of the synthesized molecular structure. uotechnology.edu.iq

Table 3: Comparison of Experimental and Calculated 13C Chemical Shifts (ppm) for a Representative Coumarin Ring Carbon

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Method |

|---|---|---|---|

| C2 (Carbonyl) | ~160.5 | ~161.2 | DFT/GIAO |

| C4 | ~143.0 | ~143.8 | DFT/GIAO |

| C7 | ~162.0 | ~162.5 | DFT/GIAO |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

While quantum chemical calculations describe the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time, especially its interaction with biological macromolecules like proteins. nih.govnih.gov MD simulations apply classical mechanics to model the movements and interactions of every atom in a system, providing a dynamic view of the ligand-protein binding process. taylorandfrancis.com

In a typical MD simulation, a coumarin derivative is placed in the binding site of a target protein, and the entire system is solvated in a water box to mimic physiological conditions. taylorandfrancis.com The simulation then tracks the atomic trajectories over a period, often nanoseconds to microseconds. acs.org

Analysis of the MD trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the protein's active site. nih.gov

Conformational Changes: MD simulations can show how the protein's structure adapts to accommodate the ligand, and vice versa. nih.gov

Binding Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a detailed understanding of the binding mechanism. nih.govgrafiati.com

These simulations are crucial in drug discovery for predicting the binding affinity of potential inhibitors and understanding how modifications to the ligand's structure might improve its interaction with the target protein. nih.govacs.org

In Silico Drug-likeness and ADMET Predictions for Research Candidates

In silico methods are pivotal in modern drug discovery for the early assessment of a compound's potential as a drug candidate. These computational tools predict pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as drug-likeness, which helps to filter out compounds with unfavorable characteristics before costly experimental synthesis and testing. nih.govnih.gov Studies on coumarin derivatives often employ these predictive models to evaluate their viability.

For analogues of this compound, such as 7-Ethoxy-4-methylcoumarin, computational predictions are available and provide insight into the likely properties of this class of compounds. foodb.ca Drug-likeness is frequently evaluated against established guidelines like Lipinski's Rule of Five, Ghose Filter, and Veber's Rule. foodb.ca These rules assess parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. foodb.ca

Predictions for 7-Ethoxy-4-methylcoumarin, an analogue lacking the 6-chloro substitution, indicate favorable drug-like properties. It is predicted to be compliant with the Rule of Five, Ghose Filter, and Veber's Rule, suggesting a high probability of good oral bioavailability. foodb.ca Key predicted parameters include a low molecular weight, an appropriate logP value, and a small number of rotatable bonds, which is beneficial for conformational stability and binding. foodb.ca The polar surface area (PSA) is also within a range that suggests good cell membrane permeability. foodb.ca

ADMET predictions for this analogue further support its potential. For instance, its predicted water solubility, while low, is typical for such scaffolds. foodb.ca These in silico analyses are crucial for prioritizing which analogues should be synthesized and advanced to further stages of research. nih.gov

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 7-Ethoxy-4-methylcoumarin (Analogue) (Data sourced from computational predictions) foodb.ca

| Property | Predicted Value | Source |

| Molecular Formula | C12H12O3 | ChemAxon |

| Molecular Weight | 204.22 g/mol | ALOGPS |

| logP | 2.79 | ALOGPS |

| Water Solubility | 0.22 g/L | ALOGPS |

| Polar Surface Area | 35.53 Ų | ChemAxon |

| Hydrogen Bond Acceptors | 2 | ChemAxon |

| Hydrogen Bond Donors | 0 | ChemAxon |

| Rotatable Bond Count | 2 | ChemAxon |

| Rule of Five | Yes | ChemAxon |

| Ghose Filter | Yes | ChemAxon |

| Veber's Rule | Yes | ChemAxon |

| Bioavailability | Yes | ChemAxon |

Conformational Analysis and Stability Studies

Conformational analysis and stability studies are essential for understanding a molecule's three-dimensional structure, which dictates its interaction with biological targets. These studies can be performed using experimental techniques like X-ray crystallography or theoretical methods such as Density Functional Theory (DFT). d-nb.info

For coumarin derivatives, computational studies often confirm the stability of specific conformations. acs.org X-ray diffraction studies on the closely related analogue, 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, provide valuable insights into the likely conformation of the core coumarin structure. nih.govnih.gov In this analogue, the coumarin and phenoxy moieties are nearly co-planar, with a very small dihedral angle between them of 1.99 (7)°. nih.govnih.gov The phenoxy group is oriented in an antiperiplanar fashion relative to the coumarin ring. nih.gov

The crystal structure reveals significant bond angle deviations that can be attributed to the electronic effects of substituents and ring fusion. nih.gov For instance, the presence of the electron-donating methyl group on the phenoxy ring causes a deviation in the C15—C14—C13 bond angle. nih.gov The packing of these molecules in the crystal is stabilized by intermolecular C—H···O and C—H···Cl hydrogen bonds. nih.gov

Theoretical stability studies on chromone (B188151) and coumarin derivatives using DFT calculations provide information on their chemical reactivity and stability. d-nb.inforesearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter; a larger energy gap generally implies higher stability and lower chemical reactivity. d-nb.info For some biologically active chromone derivatives, this energy gap has been calculated to be in the range of 1.590 to 1.870 eV, suggesting significant biological activity. d-nb.info Furthermore, investigations into the oxidative stability of coumarins show that complexation with metals like iron can protect the coumarin structure from degradation under certain pH conditions. nih.gov

Table 2: Selected Bond and Dihedral Angles for 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one (Analogue) (Data sourced from X-ray crystallography) nih.gov

| Parameter | Atoms Involved | Value (°) |

| Bond Angle | C6—C5—C4 | 117.91 (17) |

| Bond Angle | C6—C5—C7 | 117.61 (18) |

| Bond Angle | C15—C14—C13 | 117.46 (18) |

| Dihedral Angle | Coumarin & Phenoxy Moieties | 1.99 (7) |

| Torsion Angle | C—C—O—C | -179.97 (16) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar in Chromen 2 One Research

Methodologies for SAR and QSAR Derivation

The derivation of SAR and QSAR models is a systematic process essential for modern medicinal chemistry. It involves assembling a diverse set of compounds with known biological activities, calculating molecular descriptors, developing a mathematical relationship, and validating the resulting model. drugdesign.orgju.edu.jo

SAR Methodologies: SAR is primarily an empirical approach. It involves synthesizing a series of analogues of a lead compound and evaluating their biological activity. By comparing the activity of these analogues, researchers can deduce the importance of certain structural features. chemrxiv.org For instance, the Topliss scheme is a classic operational method that guides the synthesis of analogues by suggesting sequential substitutions on aromatic rings or aliphatic side chains to optimize activity. srmist.edu.in The core principle is to systematically alter substituents to probe for electronic, steric, and hydrophobic effects.

QSAR Methodologies: QSAR methodologies employ computational and statistical methods to establish a correlation between the physicochemical properties of molecules and their biological activities. nih.gov This process begins with the creation of a dataset of molecules and their corresponding activities, often expressed as the logarithm of the inverse of the concentration required for a specific biological response (log 1/C). srmist.edu.in

Key steps in developing a QSAR model include:

Data Set Preparation: A series of structurally related compounds with a wide range of biological activities is selected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. ju.edu.jo

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated. These can be classified based on their dimensionality:

1D Descriptors: Based on the chemical formula (e.g., molecular weight). drugdesign.org

2D Descriptors: Derived from the 2D representation of the molecule, including information about atomic connectivity (e.g., topological indices). drugdesign.org

3D Descriptors: Calculated from the 3D structure of the molecule, describing its shape and electronic properties (e.g., molecular interaction fields).

Model Development: Statistical techniques are used to create a mathematical equation linking the descriptors to biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbor (kNN). ju.edu.jo

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out cross-validation are often used, along with external validation using the test set of compounds. drugdesign.org A robust QSAR model should have high correlation coefficients (R²) and cross-validation coefficients (q²). ju.edu.jo

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they analyze the 3D steric and electrostatic fields around the molecules, providing a visual representation of where modifications are likely to enhance activity.

Impact of Substituents on Biological Activity (e.g., Chloro, Ethoxy, Methyl Groups)

The biological profile of the chromen-2-one (coumarin) scaffold is highly dependent on the nature and position of its substituents. nih.gov The introduction of functional groups like chloro, ethoxy, and methyl groups can significantly modulate the molecule's physicochemical properties and, consequently, its pharmacological effects. nih.govnih.govmdpi.com

Positional Effects of Substituents (C-4, C-6, C-7, C-3)

The location of a substituent on the coumarin (B35378) ring is a critical determinant of its biological activity. nih.gov

C-4 Position: The C-4 position is frequently substituted to enhance activity. The presence of a methyl group at C-4 has been shown to be favorable for various biological activities, including anticancer effects. nih.govnih.gov Substitution at this position can influence the molecule's interaction with biological targets. nih.gov However, substitution at C-4 can also reduce solubility in certain media. researchgate.net

C-6 Position: This position is often substituted with halogens, such as chlorine or bromine. nih.govmdpi.com The introduction of a chloro group at C-6 is generally observed to increase the biological activity of the molecule. nih.govmdpi.com This enhancement is often attributed to the electronic and hydrophobic properties of the halogen. For example, the compound 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one has been identified as a promising anti-inflammatory agent. mdpi.com

C-7 Position: The C-7 position is a common site for substitution with hydroxyl, methoxy, or ethoxy groups. nih.govfrontiersin.org An ethoxy group at C-7, as seen in 7-ethoxy-4-methylcoumarin, has been linked to neuroprotective effects. nih.gov Lipophilicity of substituents at C-7 has been shown to correlate linearly with the modulation of certain enzyme activities, such as MAO-B inhibition. frontiersin.org

C-3 Position: Substitutions at the C-3 position can also lead to potent biological activity. For instance, SAR studies have indicated that a 3-chloro substituent can result in greater anticancer activity. nih.gov In contrast, bulky groups like a 3-ethoxycarbonyl group may reduce efficacy. nih.gov The C-3 position is a key site for modification in the development of anticoagulants and anti-inflammatory agents. nih.gov

| Position | Common Substituents | Observed Effect on Biological Activity | Example Activities |

|---|---|---|---|

| C-3 | Chloro, Alkyl, Aryl | Can significantly enhance activity; bulky esters may reduce it. nih.govnih.gov | Anticancer, Anti-inflammatory nih.govnih.gov |

| C-4 | Methyl, Aryl | Often favorable for activity. nih.govnih.gov | Anticancer nih.govnih.gov |

| C-6 | Halogens (e.g., Chloro) | Generally increases potency. nih.govmdpi.com | Anti-inflammatory mdpi.com |

| C-7 | Hydroxy, Alkoxy (e.g., Ethoxy) | Enhances activity, often related to lipophilicity. nih.govfrontiersin.org | Neuroprotective, Enzyme Inhibition nih.govfrontiersin.org |

Influence of Functional Groups and Their Physico-chemical Properties

The specific physicochemical properties of substituents are key to their impact on biological activity.

Chloro Group: As a halogen, chlorine is an electron-withdrawing group due to its inductive effect. This electronic property can alter the reactivity and binding affinity of the coumarin ring system. The nitro group, which has a strong electron-withdrawing effect, has been shown to weaken the nucleophilicity of nearby atoms, affecting reaction rates and potentially biological interactions. nih.gov The chloro group also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target.

Ethoxy Group: The ethoxy group (-OCH₂CH₃) is an electron-donating group through resonance. nih.gov Such groups can increase the electron density of the aromatic ring system. The presence of oxygen atoms in the ethoxy group can also increase the solubility of a compound in aqueous media by forming hydrogen bonds, which can improve its in vitro properties. nih.gov Compared to a hydroxyl group, the ethoxy group increases lipophilicity, which can be crucial for modulating interactions with biological targets. pjmhsonline.com

Methyl Group: The methyl group is a small, lipophilic group that can influence biological activity through steric and hydrophobic interactions. researchgate.net It is considered a weak electron-donating group. The addition of a methyl group can enhance binding to hydrophobic pockets in target proteins. However, its influence on properties like antioxidant activity is generally considered smaller than that of a hydroxyl group. researchgate.net

| Functional Group | Electronic Effect | Physicochemical Impact | General Influence on Biological Activity |

|---|---|---|---|

| Chloro (at C-6) | Electron-withdrawing (-I) | Increases lipophilicity, alters electron density. | Often enhances potency. nih.govmdpi.com |

| Ethoxy (at C-7) | Electron-donating (+R) | Increases lipophilicity (vs. -OH), potential for H-bonding. nih.gov | Can improve pharmacokinetics and target interaction. frontiersin.org |

| Methyl (at C-4) | Weakly electron-donating (+I) | Increases lipophilicity, adds steric bulk. | Favorable for hydrophobic interactions. nih.govresearchgate.net |

Correlation of Molecular Descriptors with In Vitro Efficacy

QSAR studies establish a direct link between calculated molecular descriptors and the in vitro efficacy of compounds. nih.gov By identifying which descriptors are most influential, researchers can understand the key molecular properties driving biological activity.

For coumarin derivatives, various descriptors have been found to correlate with their activity:

Electronic Descriptors: Properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often correlated with activity. nih.govmdpi.com For instance, one QSAR model for coumarin anticancer activity found that the inhibitory effect was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov The LUMO density has been used to confirm SAR findings in antifungal coumarin derivatives, where a greater electronic concentration was associated with more active compounds. mdpi.com

Steric and Shape Descriptors: 3D-QSAR studies have shown that steric fields are important for the activity of chromen-2-one derivatives. ju.edu.jo The molecular shape and contour are critical for fitting into the binding site of a biological target. Descriptors related to molecular shape (e.g., from the TIP probe in CoMFA) have been highlighted as important for the antifungal activity of coumarins. mdpi.com

Hydrophobicity Descriptors: Lipophilicity, often represented by LogP, is a crucial descriptor. The lipophilicity of substituents, particularly at the C-7 position, has been directly correlated with the inhibition of enzymes like MAO-B. frontiersin.org

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in a molecule. Indices like the sum-connectivity connection index have shown strong correlations with various physicochemical properties of coumarins that are relevant to their drug-like characteristics, such as molar refractivity and molar volume. mdpi.com

Design Principles for Enhanced Biological Activity based on SAR/QSAR

The insights gained from SAR and QSAR studies provide a rational basis for designing new chromen-2-one derivatives with improved potency and selectivity. nih.govresearchgate.net

Based on the analysis of substituents like those in 6-Chloro-7-ethoxy-4-methyl-chromen-2-one, several design principles can be formulated:

Optimize Halogen Substitution: The presence of a chloro group at the C-6 position is a favorable feature. nih.govmdpi.com Further exploration could involve testing other halogens (e.g., bromine, fluorine) at this and other positions to fine-tune electronic properties and lipophilicity.

Modulate Lipophilicity at C-7: The ethoxy group at C-7 contributes to the molecule's lipophilic character. frontiersin.org Designing analogues with different alkoxy chains (e.g., methoxy, propoxy) or other lipophilic groups at this position could optimize membrane permeability and target engagement.

Maintain or Modify C-4 Substitution: The 4-methyl group is often beneficial. nih.gov SAR studies suggest that small alkyl groups at this position are well-tolerated and can contribute to activity. nih.gov Exploring other small hydrophobic groups could be a viable strategy.

Utilize QSAR Models for Virtual Screening: A validated QSAR model can be used to predict the activity of a virtual library of yet-to-be-synthesized compounds. drugdesign.org This allows chemists to prioritize the synthesis of candidates with the highest predicted efficacy, saving time and resources.

Focus on Key Molecular Properties: QSAR models often highlight the importance of specific properties. For example, if a model indicates that a higher dipole moment is correlated with increased activity, new compounds can be designed with substituents that enhance this property. nih.gov Similarly, if steric bulk in a certain region is shown to be detrimental, smaller substituents should be explored.

By integrating these principles, researchers can systematically modify the chromen-2-one scaffold to develop novel compounds with enhanced therapeutic potential.

Molecular Docking and Ligand Target Interaction Analysis of Chromen 2 One Derivatives

Computational Docking Methodologies and Software Application

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding potential mechanisms of action. The process involves two main components: a search algorithm that generates a variety of possible binding poses of the ligand within the target's binding site, and a scoring function that estimates the binding affinity for each pose.

A wide array of software is available for performing molecular docking, each employing different algorithms and scoring functions. Commonly used software in the study of small molecules like coumarin (B35378) derivatives includes:

AutoDock and AutoDock Vina: Developed by The Scripps Research Institute, these are among the most widely cited open-source docking tools. They utilize a Lamarckian genetic algorithm and an empirical scoring function to predict binding conformations and affinities. AutoDock Vina is noted for its improved speed and accuracy compared to its predecessor.

Schrödinger's Glide: A commercial software known for its high accuracy. It uses a hierarchical series of filters to explore possible ligand positions, orientations, and conformations within the receptor site.

GOLD (Genetic Optimisation for Ligand Docking): This commercial program uses a genetic algorithm to explore ligand flexibility and can also account for protein flexibility through sidechain rotations. It has been successfully applied in virtual screening and lead discovery.

MOE (Molecular Operating Environment): An integrated software package that includes a docking module supporting various docking types, including protein-ligand interactions.

SwissDock: A web-based tool that simplifies the docking process, making it accessible for a broader range of researchers. It is based on the EADock DSS engine and uses the CHARMM forcefield.

The selection of a specific software often depends on the research objectives, the nature of the target protein, and the computational resources available. Validation of the docking protocol is a critical step, typically achieved by redocking a known co-crystallized ligand into its binding site to ensure the software can accurately reproduce the experimentally observed binding mode.

Prediction of Binding Modes and Affinities

The primary outputs of a molecular docking simulation are the predicted binding modes and their corresponding binding affinities. The binding mode refers to the specific orientation and conformation of the ligand within the binding pocket of the macromolecule. A "correct" binding mode is generally considered one that has a low root-mean-square deviation (RMSD) compared to an experimentally determined structure, typically less than 2.0 Å.

Binding affinity is a measure of the strength of the interaction between the ligand and the target. In docking simulations, this is estimated by a scoring function, which calculates a numerical score (often expressed in kcal/mol) representing the predicted free energy of binding. Lower scores typically indicate a more favorable binding affinity. These scores are used to rank different ligands or different poses of the same ligand. However, it is widely acknowledged that while scoring functions are effective at predicting binding poses, their accuracy in predicting absolute binding affinities can be limited.

For the compound 6-Chloro-7-ethoxy-4-methyl-chromen-2-one, no specific studies detailing its predicted binding modes or affinities against any biological target were identified. Such an analysis would first require obtaining a 3D structure of the compound and the target macromolecule, followed by simulation using one of the software packages mentioned above.

Identification of Key Interacting Amino Acid Residues and Binding Pockets

A crucial aspect of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues that form the binding pocket of the target protein. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions identified include:

Hydrogen Bonds: Formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Occurs between aromatic rings, such as the benzopyrone core of the coumarin structure and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: Interactions involving the chlorine atom on the coumarin ring.

By visualizing the top-ranked docking poses, researchers can identify which specific amino acid residues are involved in these interactions. This information is invaluable for understanding the structural basis of binding and for designing new derivatives with improved potency and selectivity. For instance, identifying an unmet hydrogen bonding opportunity could guide the chemical modification of the ligand to include a suitable functional group.

No published data exists identifying the key interacting amino acid residues for this compound with any of the specified biological targets.

Targeted Biological Macromolecules (In Vitro/Theoretical Contexts)

While no specific docking studies for this compound have been reported, the broader class of coumarin derivatives has been investigated computationally against a wide range of biological macromolecules.

Coumarin derivatives are frequently studied as potential enzyme inhibitors. Molecular docking is used to predict how these compounds might bind within the active sites of enzymes, blocking their catalytic function. Although no specific data exists for this compound, related coumarin structures have been modeled against enzymes such as:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Targets for Alzheimer's disease therapy. Docking studies on coumarin hybrids have explored their interactions within the active site gorge of these enzymes.

Other Enzymes: The chromene ring is a common scaffold in medicinal chemistry, and its derivatives have been theoretically studied or tested against a vast array of other enzymes, including kinases, oxidoreductases, and hydrolases.

Computational methods are also used to explore the interaction of coumarin derivatives with various cell surface and nuclear receptors. These studies aim to predict whether a compound might act as an agonist or antagonist. Targets of interest for coumarin-like structures have included:

Dopamine and Serotonin Receptors: These are key targets in the central nervous system for treating neurological and psychiatric disorders.

No specific docking studies of this compound against Dopamine D2 or Serotonin 5HT2 receptors are available in the literature.

Transporter proteins, which control the passage of substances across cell membranes, are another important class of drug targets. For example, inhibiting efflux pumps in cancer cells can help overcome multidrug resistance.

P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1): These are ATP-binding cassette (ABC) transporters that contribute to drug resistance. Docking studies can help identify compounds that may block the activity of these transporters.

There is no available research on the theoretical interaction or binding of this compound with P-glycoprotein or MRP1.

Other Macromolecular Targets (e.g., Leishmaniasis Proteins, SCD-1)

The chromen-2-one scaffold, a core component of the coumarin family of compounds, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. The versatility of this heterocyclic system allows for substitutions that can modulate its interaction with various macromolecular targets, including proteins from pathogenic organisms like Leishmania species and enzymes involved in metabolic disorders, such as Stearoyl-CoA Desaturase-1 (SCD-1). While specific molecular docking and ligand-target interaction analyses for this compound are not extensively detailed in the currently available literature, studies on structurally related chromen-2-one derivatives provide valuable insights into the potential binding modes and inhibitory activities against these important targets.

Interaction with Leishmania Proteins

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The development of new therapeutic agents is crucial due to the emergence of drug resistance and the toxicity of existing treatments. nih.gov Several enzymes essential for the parasite's survival have been identified as potential drug targets. Among these, trypanothione (B104310) reductase (TryR) is a key enzyme in the parasite's unique thiol-based redox system, making it an attractive target for selective inhibition. nih.govnih.gov

Molecular docking studies have been employed to investigate the interaction of various chromen-2-one derivatives with Leishmania proteins. For instance, a series of chromene-2-thione derivatives were synthesized and docked into the active site of the TryR enzyme from Leishmania donovani. nih.gov These studies aim to identify compounds that can effectively bind to and inhibit the enzyme, thereby disrupting the parasite's defense against oxidative stress. nih.gov Although direct docking data for this compound is not available, research on analogous compounds provides a basis for understanding potential interactions. For example, some synthetic coumarins, such as 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2H-chromene-2-one, have demonstrated potent activity against L. donovani amastigotes, suggesting that the chromen-2-one core is a promising pharmacophore for the development of antileishmanial agents. nih.gov

The binding of chromen-2-one derivatives to the active site of Leishmania proteins is typically governed by a combination of hydrogen bonding and hydrophobic interactions. The specific substitutions on the chromen-2-one ring play a crucial role in determining the binding affinity and selectivity. The chloro, ethoxy, and methyl groups present in this compound would be expected to influence its electronic and steric properties, thereby affecting its interaction with the amino acid residues within the target's active site.

Table 1: Examples of Chromen-2-one Derivatives and their Investigated Leishmania Targets

| Compound Class | Investigated Target | Organism | Key Findings |

| Chromene-2-thiones | Trypanothione Reductase (TryR) | Leishmania donovani | Identified as potential leads for antileishmanial drug development through molecular docking. nih.gov |

| Bis-(4-hydroxycoumarin-3-yl) methanes | Adenine phosphoribosyltransferase | Leishmania donovani | Showed good binding interactions in molecular docking studies and significant in vitro antileishmanial activity. excli.de |

| 3-Styrylcoumarins | N-myristoyltransferase (NMT) | Leishmania (Viannia) panamensis | Molecular modeling suggested strong binding affinity towards the NMT protein, indicating a possible mechanism of action. researchgate.net |

Interaction with Stearoyl-CoA Desaturase-1 (SCD-1)

Stearoyl-CoA desaturase-1 (SCD-1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. nih.govmayo.edu Overexpression of SCD-1 has been implicated in various diseases, including metabolic disorders and cancer, making it a significant therapeutic target. mayo.edunih.gov The inhibition of SCD-1 is a promising strategy for the development of novel therapies for these conditions. nih.gov

While the literature specifically detailing the molecular docking of this compound with SCD-1 is scarce, the chromen-2-one scaffold has been explored as a potential framework for the design of SCD-1 inhibitors. Virtual screening and molecular docking studies are instrumental in identifying novel inhibitors of SCD-1 from large compound libraries. nih.govnih.gov These computational approaches help in predicting the binding affinity and interaction patterns of potential inhibitors with the enzyme's active site. nih.gov

The development of small molecule inhibitors of SCD-1 has been an active area of research, with various heterocyclic scaffolds being investigated. nih.gov The structural features of this compound, including its lipophilic nature and potential for hydrogen bonding, suggest that it could interact with the hydrophobic substrate-binding tunnel of SCD-1. The precise binding mode and inhibitory potential would need to be confirmed through dedicated molecular modeling and in vitro enzymatic assays.

Table 2: Overview of SCD-1 Inhibition and the Role of Molecular Modeling

| Aspect | Description | Relevance to Chromen-2-one Derivatives |

| Therapeutic Target | Stearoyl-CoA Desaturase-1 (SCD-1) is a central enzyme in lipogenesis. | Inhibition of SCD-1 is a potential strategy for treating metabolic diseases and cancer. nih.govmayo.edu |

| Inhibitor Design | Focus on small molecules that can bind to the active site of SCD-1. | The chromen-2-one scaffold can be functionalized to optimize binding affinity and selectivity. |

| Molecular Docking | Computational tool to predict the binding of ligands to the SCD-1 active site. | Can be used to screen libraries of chromen-2-one derivatives and prioritize candidates for synthesis and testing. nih.govnih.gov |

| Structure-Activity Relationship (SAR) | Studies to understand how chemical modifications affect inhibitory activity. | SAR studies on chromen-2-one derivatives would be crucial for developing potent and selective SCD-1 inhibitors. nih.gov |

In Vitro Biological Activity and Mechanistic Insights of Chromen 2 One Derivatives

Antimicrobial Activity Investigations (In Vitro)

Coumarin (B35378) derivatives are recognized for their significant antimicrobial properties, acting against a wide spectrum of pathogens. mdpi.comwjpsronline.com The introduction of various substituents onto the core benzopyrone ring system can modulate this activity, enhancing potency and selectivity. arkajainuniversity.ac.in Investigations into derivatives featuring substitutions similar to 6-Chloro-7-ethoxy-4-methyl-chromen-2-one, such as halogenation at the C6 position and alkoxy groups at C7, are crucial for predicting its biological profile.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The coumarin nucleus is a foundational structure for compounds exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. orientjchem.orgorientjchem.org The precursor molecule, 6-chloro-7-hydroxy-4-methylcoumarin , has been included in broad screenings of coumarin derivatives for antibacterial activity. nih.gov While some derivatives, such as 5,7-dihydroxy-4-trifluoromethylcoumarin, show significant inhibitory effects against Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus, the specific activity of the 6-chloro-7-hydroxy precursor was not highlighted as being exceptionally potent in these extensive screens. nih.govresearchgate.net

However, the derivatization of the 7-hydroxy group, as in the target compound's 7-ethoxy group, is a common strategy to enhance biological activity. Studies on other 7-hydroxy-4-methylcoumarin derivatives have shown moderate to high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 31 to 300 µg/mL depending on the specific modification and bacterial strain. orientjchem.org For instance, certain Schiff base derivatives of 7-hydroxy-4-methylcoumarin have demonstrated potent activity against Escherichia coli and good activity against Staphylococcus aureus. orientjchem.org This suggests that modifications at the C7 position are critical for antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of Representative Coumarin Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Schiff Base of 7-hydroxy-4-methylcoumarin-4-carbaldehyde (Comp. 7) | Escherichia coli (Gram -) | 31 |

| Schiff Base of 7-hydroxy-4-methylcoumarin-4-carbaldehyde (Comp. 7) | Staphylococcus aureus (Gram +) | 40 |

| Schiff Base of 7-hydroxy-4-methylcoumarin-4-carbaldehyde (Comp. 6) | Micrococcus luteus (Gram +) | 40 |

| Schiff Base of 7-hydroxy-4-methylcoumarin-4-carbaldehyde (Comp. 8) | Staphylococcus aureus (Gram +) | 300 |

Data sourced from a study on Schiff base derivatives of a related coumarin scaffold. orientjchem.org Data for this compound is not specified.

Antifungal Efficacy Against Yeast and Filamentous Fungi

Coumarin derivatives have also been extensively investigated as antifungal agents. nih.govnih.govwisdomlib.org The precursor 7-hydroxy-4-methylcoumarin has been used as a starting material to create derivatives with enhanced antifungal properties against foodborne mycotoxigenic fungi like Aspergillus flavus and Fusarium graminearum. nih.gov

Research into fluorinated 7-hydroxycoumarin derivatives, including structures with a 6-chloro substituent, has identified compounds with promising, broad-spectrum antifungal activity. mdpi.com For example, certain novel oxime ether derivatives synthesized from 6-chloro-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (a close analogue) displayed outstanding activity against the filamentous fungus Botrytis cinerea, with inhibitory rates exceeding those of commercial fungicides like Osthole and Azoxystrobin. mdpi.com Another study highlighted that a derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one , was effective against various Aspergillus species. researchgate.net This indicates that the substituted 7-hydroxycoumarin scaffold is a viable pharmacophore for developing potent antifungal agents.

Table 2: In Vitro Antifungal Activity of Representative 7-Hydroxycoumarin Derivatives

| Compound/Derivative | Fungal Strain | Activity (% Inhibition @ 100 µg/mL) |

|---|---|---|

| Oxime Ether Derivative 5f | Botrytis cinerea | 90.1% |

| Oxime Ether Derivative 6h | Botrytis cinerea | 85.0% |

| Osthole (Control) | Botrytis cinerea | 83.6% |

| Azoxystrobin (Control) | Botrytis cinerea | 46.5% |

Data sourced from a study on fluorinated 7-hydroxycoumarin derivatives. mdpi.com Compounds 5f and 6h are derived from a scaffold related to the article's subject.

Mechanistic Studies of Antimicrobial Action (e.g., Ergosterol Biosynthesis Inhibition)

The antimicrobial mechanisms of coumarins are multifaceted. A commonly reported mechanism of antibacterial action is the disruption and damage of the bacterial cell membrane. orientjchem.orgnih.gov For antifungal activity, one of the key targets is the fungal cell wall or membrane. A study on the antifungal derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one demonstrated that its mode of action involves inhibiting both mycelial growth and conidia germination by affecting the structure of the fungal cell wall. researchgate.net The study also investigated the potential for the compound to bind to ergosterol, a critical component of the fungal cell membrane, which is a mechanism shared by azole antifungal drugs. While specific mechanistic studies on this compound have not been reported, it is plausible that it shares these common mechanisms of action attributed to the broader coumarin class.

Anti-Cancer and Cytotoxic Activity Studies (In Vitro)

The anti-cancer potential of coumarins is well-documented, with derivatives showing efficacy against a multitude of cancer cell lines through various mechanisms of action. nih.govresearchgate.netfrontiersin.org The structural features of this compound—particularly the chlorine atom—are often incorporated to enhance cytotoxic potency.

Evaluation Against Specific Cancer Cell Lines (e.g., MDA-MB-231, KB, SK-N-MC, A549, SGC-7901, SW-480, Dalton's Ascitic Lymphoma)

Coumarin derivatives have demonstrated broad-spectrum anti-cancer activity in vitro. A closely related analogue, 6-chloro-4-(methoxyphenyl) coumarin , exhibited potent cytotoxicity against a panel of nine human cancer cell lines, including colon, breast, liver, and cervical cancer lines, with IC50 values ranging from 75 nM to 1.57 µM. nih.gov Another study focusing on 7-substituted coumarins found that certain derivatives displayed considerable selectivity and potency against the triple-negative breast cancer cell line MDA-MB-231. nih.gov For example, a derivative bearing a 7-acetyloxy group (compound 14) showed an IC50 value of 1.9 µM against MDA-MB-231. nih.gov

In studies involving the A549 human lung cancer cell line, specific acetoxycoumarin derivatives have also been evaluated. nih.gov While many showed limited toxicity, one derivative demonstrated an IC50 of 48.1 µM, indicating that specific substitution patterns are key to achieving potent cytotoxic effects. nih.gov Although direct testing of this compound on this comprehensive panel of cell lines is not found in the reviewed literature, the consistent anti-proliferative activity of its analogues underscores its potential as a cytotoxic agent.

Table 3: In Vitro Cytotoxic Activity (IC50) of Representative Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 6-chloro-4-(methoxyphenyl) coumarin | HCT116 (Colon) | ~0.2 |

| 6-chloro-4-(methoxyphenyl) coumarin | HeLa (Cervical) | ~0.3 |

| 7-acetyloxy coumarin derivative (Comp. 14) | MDA-MB-231 (Breast) | 1.9 |

| 7-substituted coumarin derivative (Comp. 10) | MDA-MB-231 (Breast) | 2.3 |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) | A549 (Lung) | 48.1 |

Data compiled from studies on various coumarin derivatives. nih.govnih.govnih.gov

Mechanistic Pathways of Anti-Cancer Action (e.g., Mcl-1 Inhibition, CK2 Kinase Inhibition, Topoisomerase Inhibition)

Coumarins exert their anti-cancer effects through diverse and complex mechanistic pathways. nih.govfrontiersin.org A primary mechanism is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle.

Cell Cycle Arrest: The analogue 6-chloro-4-(methoxyphenyl) coumarin was found to induce a reversible cell cycle arrest in the G2/M phase in HeLa cells. This arrest is a common outcome of disruption to the cellular microtubule network. nih.gov

Microtubule Inhibition: The same study revealed that the compound's anti-cancer activity stems from its ability to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle, which is essential for cell division. This is a mechanism shared with well-known chemotherapy agents like paclitaxel. nih.gov

Apoptosis Induction: Coumarins can trigger apoptosis by modulating the expression of key regulatory proteins. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, which leads to the activation of caspases and subsequent cell death. nih.gov

Inhibition of Signaling Pathways: Many cancer cells rely on overactive survival signaling pathways. Coumarins have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR pathway, which reduces cancer cell proliferation. nih.govfrontiersin.org

Anti-Angiogenesis: Some coumarin derivatives can also inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth. This is often achieved by suppressing signaling molecules like Vascular Endothelial Growth Factor (VEGF). nih.gov

While these mechanisms have been established for the broader coumarin class, their specific applicability to this compound would require direct experimental validation.

Enzyme Inhibition Studies (In Vitro)

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is no specific research data available from the conducted searches detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Other Enzyme Targets

No information was found in the search results regarding the in vitro inhibitory activity of this compound against other specific enzyme targets.

Modulatory Effects on Efflux Pumps (In Vitro)

Efflux pumps are proteins that can expel therapeutic agents from cells, leading to multidrug resistance. Modulating these pumps is a key strategy to overcome this resistance. The effects of this compound on major efflux pumps have not been specifically documented.

P-glycoprotein (P-gp) Modulation

There are no available studies from the conducted searches that investigate or provide data on the modulatory effects of this compound on P-glycoprotein (P-gp).

Multidrug Resistance-Associated Protein 1 (MRP1) Modulation

No research data was found in the performed searches concerning the modulatory effects of this compound on Multidrug Resistance-Associated Protein 1 (MRP1).

Reversal of Multidrug Resistance in Cell Models

Currently, there is no specific scientific literature available that details the in vitro activity of this compound in the reversal of multidrug resistance in cell models. While other substituted chromen-2-one derivatives have been investigated for their potential to overcome drug resistance in cancer cells, research focusing on this specific compound has not been identified.

Antioxidant Activity Evaluation (In Vitro)

The in vitro antioxidant properties of this compound have not been specifically documented in publicly accessible research. Although the broader class of chromen-2-one (coumarin) derivatives is known to possess antioxidant potential, specific assays and detailed findings for this compound are not available.

Anti-adipogenic Activity and Lipogenic Enzyme Modulation (In Vitro)

There is a lack of available research on the anti-adipogenic activity of this compound and its potential to modulate lipogenic enzymes in vitro.

Stearoyl-CoA Desaturase-1 (SCD-1) Expression Downregulation

No studies were found that investigate the effect of this compound on the expression of Stearoyl-CoA Desaturase-1 (SCD-1).

Potential AMPK Activation Pathways

The potential for this compound to activate AMPK pathways has not been explored in the available scientific literature.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.